molecular formula C18H16N4O3 B5640636 Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B5640636
M. Wt: 336.3 g/mol
InChI Key: QFNUTSJINRSJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C18H16N4O3. It is a heterocyclic compound that contains a pyrroloquinoxaline core, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of quinoxaline derivatives is diverse, depending on the specific derivative and its pharmacological activity. For example, some quinoxaline derivatives have been found to inhibit certain viruses .

Safety and Hazards

The safety and hazards of quinoxaline derivatives can vary widely, depending on the specific derivative. Some quinoxaline derivatives are used as drugs and are generally safe under prescribed conditions .

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using industrial reactors and continuous flow processes to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-2-24-18(23)14-15-17(21-13-8-4-3-7-12(13)20-15)22(16(14)19)10-11-6-5-9-25-11/h3-9H,2,10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNUTSJINRSJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.